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For Researchers, Scientists, and Drug Development Professionals

Abstract
CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic

Lymphoma Kinase (ALK).[1][2][3][4] This diaminopyrimidine derivative has demonstrated

significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic

large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and key experimental protocols related to CEP-28122, intended to serve

as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties
CEP-28122 is chemically known as (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-

morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-3-yl]amino]pyrimidin-4-

yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide. The compound is also available as a

mesylate salt.[4]

Chemical Structure:

CEP-28122 Chemical Structure
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Property Value Reference

Molecular Formula C28H35ClN6O3 MedChemExpress

Molecular Weight 539.07 g/mol MedChemExpress

CAS Number 1022958-60-6 MedChemExpress

Appearance Off-White Solid MCE

Purity 99.85% MCE

Solubility
DMSO: ≥ 6.4 mg/mL (10.08

mM)
MCE

Physicochemical Properties of CEP-28122 Mesylate Salt

Property Value Reference

Molecular Formula C29H39ClN6O6S MedChemExpress

Molecular Weight 635.17 g/mol MedChemExpress

Mechanism of Action and Signaling Pathway
CEP-28122 is a highly potent inhibitor of ALK tyrosine kinase with an IC50 of 1.9 nM in an

enzyme-based time-resolved fluorescence (TRF) assay.[3][4][5][6] It also demonstrates

inhibitory activity against Flt4 with an IC50 of 46 nM.[3][5] The primary mechanism of action of

CEP-28122 involves the inhibition of ALK autophosphorylation and the subsequent

suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.

[1][4]

In ALK-driven malignancies, constitutively active ALK fusion proteins or mutated ALK receptors

lead to the activation of several key downstream signaling cascades. CEP-28122 effectively

blocks these pathways, resulting in cell growth inhibition and apoptosis. Specifically, treatment

with CEP-28122 has been shown to substantially suppress the phosphorylation of putative

downstream effectors of ALK, including:

STAT3 (Signal Transducer and Activator of Transcription 3)
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Akt (Protein Kinase B)

ERK1/2 (Extracellular signal-Regulated Kinases 1/2)[1][4]

The inhibition of these pathways ultimately leads to a concentration-dependent growth

inhibition of ALK-positive cancer cells.[1][4]
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Caption: ALK Signaling Pathway Inhibition by CEP-28122.

In Vitro and In Vivo Antitumor Activity
In Vitro Cellular Activity
CEP-28122 demonstrates potent and selective growth inhibitory effects on various ALK-positive

cancer cell lines.

In Vitro Growth Inhibition by CEP-28122
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Cell Line
Cancer
Type

ALK Status IC50 (nM) Effect Reference

Karpas-299

Anaplastic

Large-Cell

Lymphoma

NPM-ALK

positive
20

Growth

inhibition,

Caspase 3/7

activation

[1]

Sup-M2

Anaplastic

Large-Cell

Lymphoma

NPM-ALK

positive
N/A

Growth

inhibition,

Caspase 3/7

activation

[1][4]

NCI-H2228

Non-Small

Cell Lung

Cancer

EML4-ALK

positive
N/A

Growth

inhibition
[1]

NCI-H3122

Non-Small

Cell Lung

Cancer

EML4-ALK

positive
N/A

Growth

inhibition
[1]

NB-1
Neuroblasto

ma
ALK amplified N/A

Growth

inhibition
[1]

SH-SY5Y
Neuroblasto

ma

ALK

activating

mutation

(F1174L)

N/A
Growth

inhibition
[1]

NB-1643
Neuroblasto

ma

ALK

activating

mutation

(R1275Q)

N/A
Growth

inhibition
[1]

Toledo Leukemia ALK negative >3000

No significant

growth

inhibition

[1]

HuT-102 Lymphoma ALK negative >3000

No significant

growth

inhibition

[1]
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NB-1691
Neuroblasto

ma
ALK negative N/A

No significant

growth

inhibition

[1]

In Vivo Antitumor Efficacy
Oral administration of CEP-28122 has been shown to produce dose-dependent antitumor

activity in various xenograft models of ALK-positive human cancers.[1][2]

In Vivo Antitumor Activity of CEP-28122
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Xenograft
Model

Cancer Type
Dosing
Regimen

Outcome Reference

Sup-M2

Anaplastic

Large-Cell

Lymphoma

3-30 mg/kg, oral

gavage, twice a

day, 12 days

Dose-dependent

antitumor activity
[1][4]

Sup-M2

Anaplastic

Large-Cell

Lymphoma

55 or 100 mg/kg,

twice daily for 4

weeks

Complete and

sustained tumor

regression

[1][2]

NCI-H2228
Non-Small Cell

Lung Cancer

30 and 55 mg/kg,

oral, twice daily

for 12 days

Tumor

regression
[1]

NCI-H3122
Non-Small Cell

Lung Cancer

30 and 55 mg/kg,

oral, twice daily

for 12 days

Tumor growth

inhibition and

partial regression

[1]

NB-1 Neuroblastoma

30 and 55 mg/kg,

oral, twice daily

for 14 days

75-90% tumor

growth inhibition
[1]

HCT116

Colon Carcinoma

(ALK-negative

control)

N/A
No antitumor

activity
[1][4]

NB-1691

Neuroblastoma

(ALK-negative

control)

30 and 55 mg/kg,

oral, twice daily

No effect on

tumor growth
[1]

Experimental Protocols
Recombinant ALK Kinase Assay (Time-Resolved
Fluorescence - TRF)
This protocol is a general representation based on TRF-based kinase assays.
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Preparation

Kinase Reaction

Detection

Readout

Prepare Reagents:
- Recombinant ALK enzyme

- Biotinylated peptide substrate
- ATP

- CEP-28122 dilutions

Incubate ALK, substrate, ATP,
and CEP-28122 in assay buffer

Stop reaction with EDTA

Add detection reagents:
- Europium-labeled anti-phospho antibody
- Streptavidin-Allophycocyanin (SA-APC)

Incubate for TR-FRET development

Read plate on a TR-FRET compatible reader
(Excitation: 320 nm, Emission: 615 nm and 665 nm)

Calculate TR-FRET ratio and determine IC50

Click to download full resolution via product page

Caption: Workflow for a TRF-based ALK Kinase Assay.
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Methodology:

Reagent Preparation:

Prepare a serial dilution of CEP-28122 in DMSO, and then dilute further in kinase assay

buffer.

Prepare a solution containing recombinant ALK enzyme and a biotinylated peptide

substrate in kinase assay buffer.

Prepare an ATP solution in kinase assay buffer.

Kinase Reaction:

In a 384-well plate, add the CEP-28122 dilutions.

Add the ALK enzyme and substrate solution to each well.

Initiate the kinase reaction by adding the ATP solution.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the reaction by adding a solution containing EDTA.

Add a detection solution containing a Europium-labeled anti-phosphopeptide antibody and

Streptavidin-Allophycocyanin (SA-APC).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for

the development of the TR-FRET signal.

Data Acquisition and Analysis:

Read the plate using a TR-FRET-compatible microplate reader.

Calculate the ratio of the emission at 665 nm (APC) to the emission at 615 nm (Europium).
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Plot the TR-FRET ratio against the concentration of CEP-28122 and fit the data to a four-

parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)
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Cell Preparation

Treatment

MTT Reaction

Readout

Seed cells in a 96-well plate
and allow to adhere overnight

Treat cells with serial dilutions of CEP-28122

Incubate for a specified duration (e.g., 48-72 hours)

Add MTT reagent to each well

Incubate to allow formazan crystal formation

Add solubilization solution (e.g., DMSO)

Read absorbance at 570 nm

Calculate cell viability and determine IC50

Click to download full resolution via product page

Caption: Workflow for an MTT Cell Viability Assay.
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Methodology:

Cell Seeding:

Harvest and count cells.

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)

and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Compound Treatment:

Prepare serial dilutions of CEP-28122 in cell culture medium.

Remove the old medium from the wells and add the medium containing the different

concentrations of CEP-28122.

Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a

blank.

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

MTT Addition and Incubation:

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in sterile PBS.

Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Solubilization and Readout:

Carefully remove the medium containing MTT.

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to

dissolve the formazan crystals.
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Subtract the average absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle-

treated control.

Plot the percentage of viability against the log of the CEP-28122 concentration and

determine the IC50 value.

In Vivo Tumor Xenograft Study
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Tumor Implantation

Treatment Phase

Monitoring

Endpoint and Analysis

Prepare a suspension of tumor cells
(e.g., Sup-M2) in an appropriate vehicle

Subcutaneously implant the cells into
immunocompromised mice (e.g., SCID mice)

Allow tumors to reach a palpable size

Randomize mice into treatment and control groups

Administer CEP-28122 (or vehicle) orally
at the specified dose and schedule

Measure tumor volume and body weight
regularly (e.g., 2-3 times per week)

Continue treatment until a predefined endpoint
(e.g., tumor size, study duration)

Analyze tumor growth inhibition and
assess statistical significance

Click to download full resolution via product page

Caption: Workflow for an In Vivo Tumor Xenograft Study.
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Methodology:

Animal Model and Cell Implantation:

Use immunocompromised mice (e.g., SCID or nude mice).

Harvest ALK-positive human cancer cells (e.g., Sup-M2) and resuspend them in a suitable

medium, such as a mixture of PBS and Matrigel.

Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth and Randomization:

Monitor the mice for tumor formation.

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice

into different treatment groups, including a vehicle control group.

Drug Administration:

Prepare a formulation of CEP-28122 for oral administration (e.g., in PEG-400).

Administer CEP-28122 or the vehicle control to the mice according to the planned dosing

schedule (e.g., twice daily by oral gavage).

Monitoring and Data Collection:

Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-

3 times per week).

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Endpoint and Analysis:

Continue the treatment for the specified duration or until the tumors in the control group

reach a predetermined maximum size.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies to assess target inhibition).

Compare the tumor volumes between the treated and control groups to determine the

extent of tumor growth inhibition.

Conclusion
CEP-28122 is a highly potent and selective ALK inhibitor with significant preclinical antitumor

activity against a range of ALK-positive cancer models. Its well-characterized mechanism of

action and favorable in vivo efficacy make it a valuable tool for cancer research and a potential

candidate for further clinical development. This technical guide provides a foundational

understanding of CEP-28122's properties and the methodologies used to evaluate its activity,

serving as a resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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